N,2,2-trimethyltetrahydro-2H-pyran-4-amine
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Overview
Description
N,2,2-trimethyltetrahydro-2H-pyran-4-amine is a heterocyclic amine compound characterized by a tetrahydropyran ring substituted with a methyl group at the 2-position and an amine group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,2,2-trimethyltetrahydro-2H-pyran-4-amine typically involves the reaction of 2,2-dimethyltetrahydro-2H-pyran-4-one with aqueous methanamine. The resulting Schiff base is then reduced using sodium tetrahydridoborate to yield the desired amine . Another method involves the cyanoethylation of the amine with acrylonitrile, followed by reduction with lithium tetrahydridoaluminate .
Industrial Production Methods: Industrial production of this compound may involve multi-step reactions under controlled conditions. For instance, the reaction of 2,2-dimethyltetrahydropyran with methylamine under hydrogenation conditions using Raney nickel as a catalyst at elevated pressures and temperatures .
Types of Reactions:
Cyanoethylation: Reaction with acrylonitrile to form cyanoethylated products, which can be further reduced.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Sodium tetrahydridoborate: Used for the reduction of Schiff bases.
Lithium tetrahydridoaluminate: Employed in the reduction of cyanoethylated products.
Acrylonitrile: Used in cyanoethylation reactions.
Major Products:
N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-N-methylpropane-1,3-diamine: Formed through cyanoethylation and subsequent reduction.
Scientific Research Applications
N,2,2-trimethyltetrahydro-2H-pyran-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,2,2-trimethyltetrahydro-2H-pyran-4-amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds and participate in nucleophilic substitution reactions, influencing biochemical pathways and enzyme activities . The tetrahydropyran ring provides structural stability and influences the compound’s reactivity.
Comparison with Similar Compounds
2,2-Dimethyltetrahydro-2H-pyran-4-one: A precursor in the synthesis of N,2,2-trimethyltetrahydro-2H-pyran-4-amine.
N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-N-methylpropane-1,3-diamine: A derivative formed through cyanoethylation and reduction.
Uniqueness: this compound is unique due to its specific substitution pattern on the tetrahydropyran ring, which imparts distinct chemical and physical properties. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
N,2,2-trimethyloxan-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-8(2)6-7(9-3)4-5-10-8/h7,9H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQZSZVXPVMGSAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)NC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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